molecular formula C24H47NO2 B12495511 N-heptyl-5-oxoheptadecanamide

N-heptyl-5-oxoheptadecanamide

Cat. No.: B12495511
M. Wt: 381.6 g/mol
InChI Key: YOGYVEUJAVUHQX-UHFFFAOYSA-N
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Description

N-heptyl-5-oxoheptadecanamide is an organic compound with the molecular formula C24H47NO2 It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-5-oxoheptadecanamide typically involves the reaction of heptadecanoic acid with heptylamine. The process can be summarized as follows:

    Formation of Heptadecanoyl Chloride: Heptadecanoic acid is first converted to heptadecanoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The heptadecanoyl chloride is then reacted with heptylamine in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Large quantities of heptadecanoic acid and heptylamine are handled using automated systems.

    Controlled Reaction Conditions: The reactions are carried out in industrial reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-heptyl-5-oxoheptadecanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of heptadecanoic acid or other oxidized derivatives.

    Reduction: Formation of N-heptyl-5-hydroxyheptadecanamide.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-heptyl-5-oxoheptadecanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-heptyl-5-oxoheptadecanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-octyl-5-oxoheptadecanamide: Similar structure with an octyl group instead of a heptyl group.

    N-hexyl-5-oxoheptadecanamide: Similar structure with a hexyl group instead of a heptyl group.

Uniqueness

N-heptyl-5-oxoheptadecanamide is unique due to its specific chain length and the resulting physicochemical properties. This uniqueness can influence its solubility, reactivity, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C24H47NO2

Molecular Weight

381.6 g/mol

IUPAC Name

N-heptyl-5-oxoheptadecanamide

InChI

InChI=1S/C24H47NO2/c1-3-5-7-9-10-11-12-13-14-16-19-23(26)20-18-21-24(27)25-22-17-15-8-6-4-2/h3-22H2,1-2H3,(H,25,27)

InChI Key

YOGYVEUJAVUHQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)CCCC(=O)NCCCCCCC

Origin of Product

United States

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